N1,N1,6-Trimethylbenzene-1,2-diamine

Beschreibung

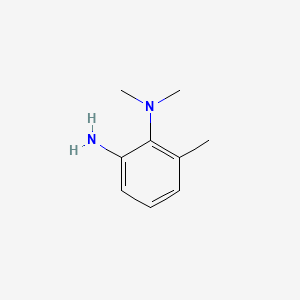

N1,N1,6-Trimethylbenzene-1,2-diamine is an aromatic diamine derivative with a benzene ring backbone substituted with two amine groups at the 1 and 2 positions. The compound features three methyl groups: two attached to the N1 nitrogen atom and one at the C6 carbon (Figure 1). Structural characterization of such compounds often employs crystallographic tools like the SHELX system (e.g., SHELXL for refinement), which is widely used for small-molecule analysis .

Eigenschaften

CAS-Nummer |

183251-81-2 |

|---|---|

Molekularformel |

C9H14N2 |

Molekulargewicht |

150.225 |

IUPAC-Name |

2-N,2-N,3-trimethylbenzene-1,2-diamine |

InChI |

InChI=1S/C9H14N2/c1-7-5-4-6-8(10)9(7)11(2)3/h4-6H,10H2,1-3H3 |

InChI-Schlüssel |

RGTPGHAREIWEFO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)N)N(C)C |

Synonyme |

1,2-Benzenediamine,N2,N2,3-trimethyl-(9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,6-Trimethylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 1,2-diaminobenzene with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:

- Dissolve 1,2-diaminobenzene in a suitable solvent like ethanol or methanol.

- Add a base such as sodium hydroxide or potassium carbonate to the solution.

- Slowly add the methylating agent while maintaining the reaction temperature between 0-5°C.

- Stir the reaction mixture for several hours until the reaction is complete.

- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N1,N1,6-Trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form using reducing agents such as sodium borohydride or hydrogen gas.

Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon); reactions are usually performed in alcohol or aqueous media.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide; reactions are conducted under anhydrous conditions to prevent hydrolysis.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amine form from nitro derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N1,N1,6-Trimethylbenzene-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, polymers, and other specialty chemicals.

Wirkmechanismus

The mechanism by which N1,N1,6-Trimethylbenzene-1,2-diamine exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The specific pathways involved can vary depending on the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Aromatic Diamines

Substituent Effects

- N1,N1,6-Trimethylbenzene-1,2-diamine vs. Methyl groups also increase hydrophobicity, affecting solubility in polar solvents.

Comparison with Thiophene/Furan-Substituted Cyclohexane Diamines :

Ligands such as (1R,2R)-N1,N2-dimethyl-N1,N2-bis((thiophen-2-yl)methyl)cyclohexane-1,2-diamine (L1) and its analogs () feature cyclohexane backbones with heterocyclic substituents. These compounds exhibit strong coordination to metals (e.g., Cu) due to their electron-rich thiophene/furan groups, unlike the purely alkyl-substituted benzene derivative here .

Electronic Properties

The electron-donating methyl groups in this compound may slightly increase the basicity of the amine groups compared to electron-withdrawing substituents (e.g., nitro groups). However, this effect is less pronounced than in aliphatic diamines like DABCO derivatives ().

Aliphatic Diamines

DABCO-Based Ionic Liquids

Compounds such as DABCO-MeTFSI (1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium bis(trifluoromethane)sulfonimide) are quaternary ammonium salts used in ionic liquids. Unlike this compound, DABCO derivatives feature a rigid bicyclic structure and ionic character, making them suitable for electrochemical applications (e.g., battery electrolytes) .

Long-Chain Diamines (BuDiBiDi and HexDiBiDi)

BuDiBiDi and HexDiBiDi () are branched aliphatic diamines with multiple diethylaminoethyl groups. These compounds exhibit high solubility in organic solvents and act as chelating agents, whereas the aromatic backbone of this compound may limit solvent compatibility but enhance thermal stability.

Key Comparative Data (Hypothetical Table)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.